Butyl-meta-cycloheptylprodiginine

描述

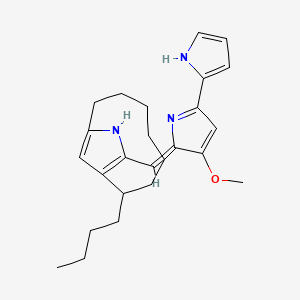

Butyl-meta-cycloheptylprodiginine is a cyclic tripyrrole pigment belonging to the prodiginine family, characterized by a butyl side chain and a meta-substituted cycloheptyl ring. Initially misassigned as an ortho-isomer, its structure was revised in 1991 via nuclear magnetic resonance (NMR) and synthetic studies, confirming the meta-cycloheptyl configuration . This compound is biosynthesized by Streptomyces spp. and related actinomycetes through a pathway involving the cyclization of undecylprodiginine, catalyzed by the Rieske oxygenase-like enzyme RedG .

属性

CAS 编号 |

56208-07-2 |

|---|---|

分子式 |

C25H33N3O |

分子量 |

391.5 g/mol |

IUPAC 名称 |

2-butyl-11-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-10-azabicyclo[7.2.1]dodeca-1(11),9(12)-diene |

InChI |

InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-19-15-20(18)22(27-19)16-24-25(29-2)17-23(28-24)21-13-9-14-26-21/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16- |

InChI 键 |

TXFXBRICRNFFRR-JLPGSUDCSA-N |

手性 SMILES |

CCCCC1CCCCCCC2=CC1=C(N2)/C=C\3/C(=CC(=N3)C4=CC=CN4)OC |

规范 SMILES |

CCCCC1CCCCCCC2=CC1=C(N2)C=C3C(=CC(=N3)C4=CC=CN4)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of butyl-meta-cycloheptylprodiginine involves a series of complex chemical reactions. The primary synthetic route includes the cyclization of undecylprodiginine, facilitated by specific enzymes such as RedG and McpG . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficiency of the cyclization process .

Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Strains of Streptomyces coelicolor are cultivated under optimized conditions to maximize the yield of the pigment. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .

化学反应分析

Types of Reactions: Butyl-meta-cycloheptylprodiginine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactive properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced bioactivity and stability. These derivatives are often used in further scientific research and industrial applications .

科学研究应用

Butyl-meta-cycloheptylprodiginine has a wide range of scientific research applications:

作用机制

The mechanism of action of butyl-meta-cycloheptylprodiginine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular membranes and disrupting their integrity, leading to cell death. Additionally, it interferes with key signaling pathways involved in cell proliferation and apoptosis .

相似化合物的比较

Table 1: Comparative Analysis of Prodiginine Derivatives

Key Structural Differences

Cyclization Patterns: this compound features a 7-membered cycloheptyl ring at the meta position, distinguishing it from metacycloprodigiosin and cyclononylprodiginine, which bear 9-membered rings . Linear analogs like prodigiosin lack cyclization and retain extended alkyl chains (e.g., pentyl in prodigiosin, undecyl in undecylprodiginine) .

Biosynthetic Pathways :

- The cyclization of this compound is mediated by RedG , a Rieske oxygenase-like enzyme that oxidatively closes the cycloheptyl ring from undecylprodiginine .

- In contrast, metacycloprodigiosin biosynthesis involves McpG , which generates a larger 9-membered ring .

Biological Sources :

- This compound is predominantly associated with Streptomyces, whereas prodigiosin is characteristic of Serratia marcescens .

Research Findings and Implications

Structural Revisions :

Early misassignment of this compound as an ortho-isomer underscores the necessity of advanced NMR and synthetic validation in natural product chemistry .

Enzymatic Specificity: The RedG and McpG enzymes exemplify how minor genetic variations in cyclization genes lead to significant structural divergence, enabling tailored engineering of prodiginines for pharmaceutical applications .

Bioactivity Gaps: While prodigiosin and metacycloprodigiosin are well-studied for immunosuppressive and anticancer activities, this compound’s biological roles remain underexplored, highlighting a critical research frontier .

生物活性

Butyl-meta-cycloheptylprodiginine (bPGN) is a member of the prodiginine family, a group of bioactive natural products known for their diverse biological activities. This article explores the biological activity of bPGN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Prodigines

Prodigines are a class of tripyrrole compounds produced by various bacterial species, especially Serratia marcescens. They exhibit a range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. The structural diversity among prodigines contributes to their varied biological effects.

Interaction with RNA

Recent studies have demonstrated that bPGN can bind to pre-miR-21, a precursor molecule involved in microRNA processing. This binding inhibits the Dicer enzyme-mediated processing of pre-miR-21, leading to altered expression levels of target genes such as PDCD4 and PTEN. This mechanism is significant because miR-21 is often overexpressed in various cancers, including colorectal cancer .

Anticancer Activity

In vitro studies have shown that bPGN exhibits potent anticancer activity against HCT-116 colorectal cancer cells. The compound has a GI50 value (the concentration required to inhibit cell growth by 50%) as low as 0.035 µM, indicating its high efficacy compared to other prodiginines like prodigiosin and obatoclax .

Table 1: Comparison of GI50 Values for Various Compounds Against HCT-116 Cells

| Compound | GI50 (µM) |

|---|---|

| This compound | 0.035 |

| Obatoclax | 0.10 |

| Prodigiosin | 0.24 |

Cellular Effects

The treatment of HCT-116 cells with bPGN resulted in a concentration-dependent reduction in cell viability and proliferation. Specifically, a 55% reduction in cell number was observed at 0.05 µM after 24 hours, with complete cell death at concentrations exceeding 0.5 µM . The modulation of miR-21 expression by bPGN was confirmed through RT-qPCR and western blot analyses, which showed increased levels of PDCD4 and PTEN proteins following treatment .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。